molecular formula C23H22N2O4S B11230354 N-(4-isopropoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(4-isopropoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11230354
M. Wt: 422.5 g/mol
InChI Key: XSBHNRLHESVKEW-UHFFFAOYSA-N
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Description

N-(4-isopropoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives.

Preparation Methods

The synthesis of N-(4-isopropoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves several steps. One common method includes the reaction of 4-isopropoxyaniline with 6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide to form the 5,5-dioxide derivative .

Chemical Reactions Analysis

N-(4-isopropoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-isopropoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

N-(4-isopropoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for research and development.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

6-methyl-5,5-dioxo-N-(4-propan-2-yloxyphenyl)benzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H22N2O4S/c1-15(2)29-18-11-9-17(10-12-18)24-23(26)16-8-13-21-20(14-16)19-6-4-5-7-22(19)30(27,28)25(21)3/h4-15H,1-3H3,(H,24,26)

InChI Key

XSBHNRLHESVKEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)C

Origin of Product

United States

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